Platinum, diaquatetrahydroxy-

Vue d'ensemble

Description

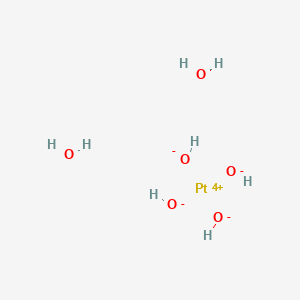

Platinum, diaquatetrahydroxy- (chemical formula: H₈O₆Pt) is a platinum-based compound known for its unique chemical properties and applications. It is also referred to as platinic (IV) acid. This compound is characterized by its molecular weight of 299.14 g/mol and its exact mass of 298.996882 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of platinum, diaquatetrahydroxy- typically involves the reaction of platinum compounds with water under controlled conditions. One common method involves the reduction of platinum (IV) in an aqueous medium. The reaction conditions often include the use of a base catalyst and ethylene glycol as a reducing agent .

Industrial Production Methods

Industrial production of platinum, diaquatetrahydroxy- involves hydrometallurgical processes that ensure high purity and yield. These processes often utilize milder reagents and energy-efficient techniques to recover platinum from various sources .

Analyse Des Réactions Chimiques

Types of Reactions

Platinum, diaquatetrahydroxy- undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form platinum dioxide (PtO₂).

Reduction: It can be reduced to elemental platinum (Pt).

Substitution: It can undergo substitution reactions with various ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and ethylene glycol are commonly used.

Substitution: Ligands such as ethylenediamine and diethylthiourea are often used in substitution reactions.

Major Products Formed

Oxidation: Platinum dioxide (PtO₂)

Reduction: Elemental platinum (Pt)

Substitution: Various platinum-ligand complexes

Applications De Recherche Scientifique

Platinum, diaquatetrahydroxy- has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.

Medicine: Platinum-based compounds are widely researched for their anticancer properties.

Industry: It is used in the production of high-performance materials, including coatings and sensors.

Mécanisme D'action

The mechanism of action of platinum, diaquatetrahydroxy- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cisplatin: A widely used platinum-based anticancer drug.

Carboplatin: Another platinum-based anticancer drug with a similar mechanism of action.

Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.

Uniqueness

Platinum, diaquatetrahydroxy- is unique due to its high stability and potential for use in photoactivatable drugs. Unlike cisplatin and carboplatin, it can be activated by light, allowing for targeted therapy with reduced side effects .

Propriétés

IUPAC Name |

platinum(4+);tetrahydroxide;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6H2O.Pt/h6*1H2;/q;;;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXDKMTYQJUXAB-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[OH-].[OH-].[OH-].[OH-].[Pt+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O6Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52438-26-3 | |

| Record name | Diaquatetrahydroxyplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum, diaquatetrahydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052438263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, diaquatetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[Methylenebis(P-phenyleneoxy)]dipropan-2-OL](/img/structure/B7824076.png)

![sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B7824124.png)

![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)